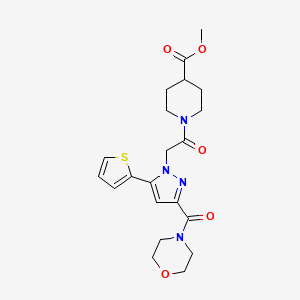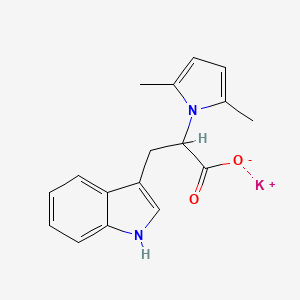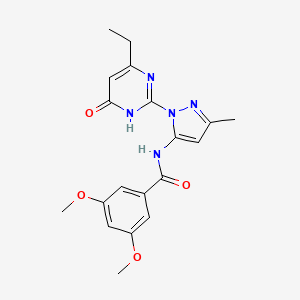![molecular formula C19H21ClN2O2 B2963087 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2379975-57-0](/img/structure/B2963087.png)
2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone, also known as CTDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mechanism Of Action
The exact mechanism of action of 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to interact with the dopamine transporter, which regulates the uptake of dopamine into neurons. 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone also interacts with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical And Physiological Effects
2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to have several biochemical and physiological effects in the brain. It can increase the levels of dopamine and other neurotransmitters, which can improve motor function and cognitive performance. 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone for lab experiments is its high potency and selectivity. It can be used in low concentrations to achieve significant effects, which reduces the risk of toxicity and side effects. However, one of the limitations of 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone research. One potential avenue is to explore its therapeutic potential in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate the long-term effects of 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone on brain function and behavior. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone and its interaction with other targets in the brain.
Conclusion
In conclusion, 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a promising chemical compound that has potential therapeutic applications in various neurological disorders. Its high potency and selectivity make it an attractive candidate for lab experiments, and its neuroprotective effects and ability to enhance dopamine release make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in other neurological disorders.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of 4-chlorobenzaldehyde with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. 2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has also been found to enhance the release of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-motivated behavior.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-5-3-15(4-6-17)12-19(23)22-11-1-2-16(13-22)14-24-18-7-9-21-10-8-18/h3-10,16H,1-2,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNDODVRNLBESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2963010.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)
![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)
![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)